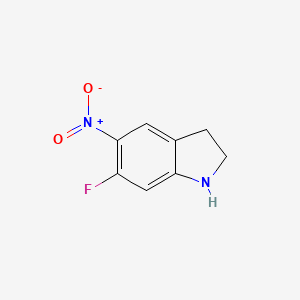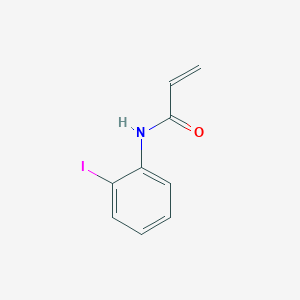
5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid
Overview
Description
5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with benzyloxy, fluoro, and trifluoromethyl groups. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various applications in synthetic chemistry and scientific research.
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
The compound’s mode of action is likely related to its boronic acid moiety. Boronic acids are known to form reversible covalent bonds with diols, which are present in many biological molecules . This allows them to interact with a variety of biological targets. The presence of the benzyloxy and trifluoromethyl groups may influence the compound’s reactivity and selectivity .
Biochemical Pathways
Boronic acids and their derivatives have been shown to participate in various chemical transformations, including oxidations, aminations, halogenations, and c–c bond formations . These transformations could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
Boronic acids and their derivatives are generally known for their good bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups that can participate in metabolic reactions.
Result of Action
Boronic acids and their derivatives have been used in the preparation of inhibitors of various proteins for potential use as antitumor agents .
Action Environment
The action, efficacy, and stability of 5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid would be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the boronic acid moiety . Additionally, factors such as temperature and the presence of other reactive species could also influence the compound’s stability and reactivity.
Biochemical Analysis
Biochemical Properties
For instance, they are often used in Suzuki-Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Molecular Mechanism
The molecular mechanism of action of 5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid is not well-defined. Boronic acids are known to participate in transmetalation, a process where they transfer a group to a metal . This could potentially influence the activity of certain biomolecules.
Metabolic Pathways
Boronic acids are known to participate in various reactions, including oxidations, aminations, halogenations, and carbon-carbon bond formations , which could potentially influence metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid typically involves the following steps:
Formation of the Phenyl Ring Substituents: The initial step involves the introduction of the benzyloxy, fluoro, and trifluoromethyl groups onto the phenyl ring. This can be achieved through various electrophilic aromatic substitution reactions.
Boronic Acid Formation: The phenyl ring with the desired substituents is then subjected to a borylation reaction. This can be accomplished using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include:
Catalyst Selection: Using efficient and cost-effective palladium catalysts.
Reaction Conditions: Controlling temperature, pressure, and reaction time to maximize yield.
Purification: Employing techniques such as recrystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The phenyl ring can undergo nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various electrophiles or nucleophiles can be used, depending on the desired substitution pattern.
Major Products Formed
Oxidation: Formation of boronic esters or borates.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenylboronic acids with different functional groups.
Scientific Research Applications
5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes.
Medicine: Investigated for its potential in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)-5-chloro-3-(trifluoromethyl)phenylboronic acid
- 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 3-Methoxy-5-(trifluoromethyl)phenylboronic acid
Uniqueness
5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid stands out due to the specific combination of substituents on the phenyl ring. The presence of the benzyloxy group enhances its reactivity and stability, while the fluoro and trifluoromethyl groups impart unique electronic properties. This combination makes it particularly valuable in synthetic chemistry and research applications.
Properties
IUPAC Name |
[2-fluoro-5-phenylmethoxy-3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BF4O3/c16-13-11(14(17,18)19)6-10(7-12(13)15(20)21)22-8-9-4-2-1-3-5-9/h1-7,20-21H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMODPVQWZOGPCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C(F)(F)F)OCC2=CC=CC=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BF4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401151949 | |
| Record name | Boronic acid, B-[2-fluoro-5-(phenylmethoxy)-3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401151949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096331-25-6 | |
| Record name | Boronic acid, B-[2-fluoro-5-(phenylmethoxy)-3-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096331-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-fluoro-5-(phenylmethoxy)-3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401151949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(3,5-Dibromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3060164.png)












